Cas no 201809-30-5 (ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate)
ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate
- E87571
- KKRALFOTPOOJLZ-UHFFFAOYSA-N
- SCHEMBL3091481
- DA-08502
- 201809-30-5
- SY294712
- ethyl 5-bromo-1-(cyanomethyl)indole-2-carboxylate
- MFCD16037709
- 5-Bromo-1-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester
- 1-(Cyanomethyl)-2-ethoxycarbonyl-5-bromo-indole
-
- MDL: MFCD16037709
- Inchi: 1S/C13H11BrN2O2/c1-2-18-13(17)12-8-9-7-10(14)3-4-11(9)16(12)6-5-15/h3-4,7-8H,2,6H2,1H3
- InChI Key: KKRALFOTPOOJLZ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=C(C(=O)OCC)N2CC#N
Computed Properties
- Exact Mass: 306.00039Da
- Monoisotopic Mass: 306.00039Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 55Ų
Experimental Properties
- Density: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.029 g/l) (25 º C),
ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1191586-1g |
Ethyl 5-Bromo-1-(cyanomethyl)indole-2-carboxylate |
201809-30-5 | 95% | 1g |
$1210 | 2024-07-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY294712-1g |
Ethyl 5-Bromo-1-(cyanomethyl)indole-2-carboxylate |
201809-30-5 | ≥95% | 1g |
¥9900.00 | 2025-08-06 | |
| eNovation Chemicals LLC | Y1191586-1g |
Ethyl 5-Bromo-1-(cyanomethyl)indole-2-carboxylate |
201809-30-5 | 95% | 1g |
$1210 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1191586-1g |
Ethyl 5-Bromo-1-(cyanomethyl)indole-2-carboxylate |
201809-30-5 | 95% | 1g |
$1210 | 2025-03-03 | |
| eNovation Chemicals LLC | Y1191586-1g |
Ethyl 5-Bromo-1-(cyanomethyl)indole-2-carboxylate |
201809-30-5 | 95% | 1g |
$1120 | 2025-08-06 | |
| BAI LING WEI Technology Co., Ltd. | J21F853710-1g |
201809-30-5 | 95% | 1g |
¥18632 | 2025-08-06 | ||
| Aaron | AR021O12-100mg |
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate |
201809-30-5 | 98% | 100mg |
$364.00 | 2025-08-06 | |
| Aaron | AR021O12-250mg |
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate |
201809-30-5 | 98% | 250mg |
$606.00 | 2025-08-06 | |
| Aaron | AR021O12-1g |
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate |
201809-30-5 | 98% | 1g |
$1333.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1593769-100mg |
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate |
201809-30-5 | 98% | 100mg |
¥3240.00 | 2025-08-06 |
ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate Suppliers
ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate
Professional Introduction to Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate (CAS No. 201809-30-5)
Ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate, identified by its CAS number 201809-30-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a bromine substituent at the 5-position and a cyanomethyl group at the 1-position, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The indole core is a pivotal scaffold in drug discovery, with numerous FDA-approved drugs featuring this structural motif. Its aromatic system provides a stable framework for further functionalization, while the electron-withdrawing nature of the cyano group enhances electrophilic character at specific positions. This makes ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate an attractive building block for constructing novel pharmacophores targeting various diseases.
In recent years, there has been a surge in research focused on indole derivatives as potential therapeutic agents. Notably, studies have highlighted the anti-inflammatory, anticancer, and antimicrobial properties of these compounds. The bromine atom in 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate serves as a versatile handle for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are instrumental in linking the indole core to other biologically active moieties, thereby expanding the pharmacological spectrum of derived compounds.
The cyanomethyl group introduces an additional layer of reactivity, enabling nucleophilic addition reactions that can be exploited to form new carbon-carbon bonds. This feature has been particularly useful in the development of heterocyclic frameworks, which are prevalent in modern drug candidates. For instance, recent publications have demonstrated the use of ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate as a precursor in synthesizing indolo[3,2-c]quinoline derivatives, known for their potent activity against kinases and other oncogenic targets.
The compound's utility extends beyond academic research; it has also found applications in industrial settings where high-throughput screening and library synthesis are employed to identify lead compounds for drug development. The ease with which 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate can be modified allows chemists to rapidly explore structural variations, facilitating the optimization process. This adaptability is crucial in today's fast-paced pharmaceutical landscape, where efficiency and innovation are paramount.
In terms of synthetic methodologies, researchers have leveraged the reactivity of this compound to develop novel synthetic routes. For example, palladium-catalyzed coupling reactions have been employed to introduce aryl or heteroaryl groups at the brominated position, generating diverse analogs with tailored biological activities. Additionally, transition-metal-catalyzed C-H activation strategies have been explored to further streamline the synthesis of complex indole derivatives from simpler precursors like ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate.
The growing interest in bioorthogonal chemistry has also spurred investigations into using this compound as a precursor for probes and imaging agents. By incorporating fluorophores or other detectable tags via cross-coupling reactions, researchers can generate tools for studying biological processes in vivo. This approach aligns with the broader trend toward developing molecular tools that bridge chemistry and biology.
Ethical considerations are paramount when conducting research involving such compounds. While ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate itself is not classified as a controlled substance or hazardous material under current regulations, its derivatives may exhibit different properties that necessitate careful handling and adherence to safety protocols. Collaborative efforts between chemists and biologists ensure that these compounds are used responsibly and contribute positively to scientific advancement.
The future prospects for this compound remain promising as new synthetic techniques and computational methods continue to emerge. Advances in artificial intelligence and machine learning are enabling more accurate predictions of molecular properties and reactivities, which can accelerate the discovery process. By integrating experimental data with computational models, researchers can design experiments more efficiently and identify promising candidates faster than ever before.
In conclusion, ethyl 5-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate (CAS No. 201809-30-5) represents a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for constructing novel bioactive molecules targeting various diseases. As research continues to evolve, this compound will undoubtedly play a crucial role in shaping the future of medicinal chemistry.
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